molecular formula C21H21FN4O2S B2408035 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1705879-03-3

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2408035
CAS No.: 1705879-03-3
M. Wt: 412.48
InChI Key: PJJYRWVQYMIPDE-UHFFFAOYSA-N
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Description

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H21FN4O2S and its molecular weight is 412.48. The purity is usually 95%.
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Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-29-20-16(8-4-10-23-20)21(27)26-11-5-6-14(13-26)12-18-24-19(25-28-18)15-7-2-3-9-17(15)22/h2-4,7-10,14H,5-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJYRWVQYMIPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone represents a class of organic molecules characterized by significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is a hybrid molecule that integrates a piperidine ring with an oxadiazole and a pyridine moiety. The presence of the 2-fluorophenyl group and methylthio substituent potentially enhances its pharmacological properties. The structural formula can be represented as follows:

C19H22FN5O2S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_5\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

Cell Line IC50 (µM) % Inhibition
T-47D (Breast Cancer)0.6790.47
MDA-MB-468 (Breast)0.8084.32
SK-MEL-5 (Melanoma)0.8781.58

These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, making it a promising candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown strong inhibitory activity against COX-1 and COX-2 enzymes, which are crucial in inflammatory processes associated with cancer progression .
  • Induction of Apoptosis : Research indicates that derivatives of oxadiazoles can induce programmed cell death in cancer cells, contributing to their effectiveness as anticancer agents .
  • Antimicrobial Properties : The oxadiazole ring has been linked to antimicrobial activity against various pathogens, including resistant strains of Mycobacterium tuberculosis .

Case Studies

Several case studies have documented the biological efficacy of similar oxadiazole-containing compounds:

  • A study on a related oxadiazole derivative demonstrated effective inhibition of tumor growth in vivo models, with notable reductions in tumor size compared to control groups.
  • Another investigation focused on the pharmacokinetics of oxadiazole derivatives showed favorable absorption and distribution profiles, indicating potential for clinical application.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and catalysts. For example, cyclocondensation steps for oxadiazole formation may need anhydrous conditions and reagents like EDCI/HOBt for amide bond formation. Monitoring intermediate purity via HPLC or TLC is critical. Reaction optimization can employ Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, stoichiometry) .

Q. How can researchers confirm the structural integrity of intermediates and the final compound?

Analytical techniques such as 1H^1H/13C^{13}C-NMR spectroscopy (for functional group verification), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy (to track carbonyl or oxadiazole peaks) are essential. Purity assessment via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended .

Q. What strategies are effective for enhancing the compound’s solubility in aqueous media for in vitro assays?

Solubility can be improved by introducing hydrophilic groups (e.g., PEGylation) or using prodrug approaches. Co-solvents like DMSO (<1% v/v) or cyclodextrin inclusion complexes are temporary solutions. Computational tools (e.g., COSMO-RS) can predict solubility based on molecular descriptors like logP and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target binding affinity?

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) can model interactions with biological targets (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., fluorophenyl’s electron-withdrawing properties). Structure-Activity Relationship (SAR) studies should focus on modifying the oxadiazole, piperidine, or pyridinyl groups .

Q. How should researchers resolve contradictions in biological activity data across different assay conditions?

Standardize assay protocols (e.g., cell line selection, incubation time) and validate using positive controls. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Statistical analysis (ANOVA, Tukey’s test) can identify outliers. Document buffer composition (e.g., serum proteins may sequester compounds) and redox conditions (methylthio group sensitivity) .

Q. What methodologies are recommended for studying the compound’s metabolic stability and degradation pathways?

Use liver microsomes or hepatocytes for in vitro metabolism studies. LC-MS/MS identifies metabolites (e.g., oxidation of methylthio to sulfoxide). Isotope labeling (14C^{14}C) tracks degradation products. Computational tools like CypReact predict cytochrome P450 interactions. Compare metabolic profiles across species (human vs. rodent) to prioritize in vivo models .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Characterization

TechniquePurposeCritical Parameters
1H^1H-NMRVerify piperidine/oxadiazole integrationDeuterated solvent (e.g., DMSO-d6)
HRMSConfirm molecular formulaESI+ mode, resolution >20,000
HPLC-UVAssess purity (>95%)C18 column, 0.1% TFA modifier

Q. Table 2: Computational Tools for SAR Optimization

ToolApplicationOutput Metrics
AutoDock VinaBinding pose predictionΔG (binding energy)
COSMO-RSSolubility predictionlogS (aqueous solubility)
CypReactMetabolic pathway simulationMajor metabolites

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.